H-Arg(NO)-OBzl p-tosylate salt

Description

Contextualizing H-Arg(NO₂)-OBzl p-Tosylate Salt within Protected Amino Acid Derivatives

The chemical synthesis of peptides is a complex process that requires precise control over the sequence in which amino acids are linked. masterorganicchemistry.com To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with "protecting groups". csic.esbachem.com H-Arg(NO₂)-OBzl p-tosylate salt is a classic example of such a protected amino acid derivative, designed for stability and specific reactivity. iris-biotech.de

In this compound, three key modifications are present:

Nω-nitro (NO₂) group: This group protects the reactive guanidino side chain of arginine. The electron-withdrawing nature of the nitro group deactivates the otherwise highly basic and nucleophilic guanidino function, preventing it from interfering with peptide bond formation. nih.govgoogle.com

Benzyl (B1604629) ester (OBzl): The C-terminal carboxylic acid group is protected as a benzyl ester. This prevents the amino acid from polymerizing with itself and allows it to act as the starting point for peptide chain elongation. bachem.compeptide.com

Free α-amino group (H-): The N-terminal amino group is left unprotected, making it available to form a peptide bond with the activated carboxyl group of the next amino acid in the sequence.

This strategic placement of protecting groups is a core concept in peptide chemistry, often referred to as an "orthogonal protection strategy," where different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.de

Significance of Arginine Derivatives in Peptide Synthesis and Chemical Biology

Arginine is a crucial amino acid in many biologically active peptides. mdpi.com However, its side chain presents significant challenges in chemical synthesis. google.com The guanidinium (B1211019) group is one of the strongest organic bases with a high pKa, making it protonated and highly reactive under a wide range of conditions. nih.gov Without protection, this group can cause several issues, including:

Side Reactions: The nucleophilic guanidino group can react with activated carboxyl groups, leading to undesired byproducts. google.comgoogle.com

Solubility and Aggregation: The strong basicity can affect the solubility of the growing peptide chain in common organic solvents used for synthesis. nih.gov

δ-Lactam Formation: A significant side reaction during the incorporation of arginine is the formation of a stable δ-lactam, which terminates the peptide chain. mdpi.comnih.gov

Arginine derivatives, such as H-Arg(NO₂)-OBzl, are designed to overcome these problems. By protecting the guanidino group with a group like nitro (NO₂), its basicity and reactivity are suppressed, allowing for cleaner and more efficient peptide synthesis. nih.govpeptide.com In chemical biology, these derivatives are essential for synthesizing specific peptide sequences used to study protein structure, enzyme function, and cellular signaling pathways. nih.govnih.govacs.org The ability to create custom arginine-containing peptides enables detailed investigation into biological processes where arginine plays a key role, such as nitric oxide signaling and protein-protein interactions. ontosight.aiwikipedia.org

Overview of Research Areas Pertaining to Arginine Benzyl Esters and Tosylate Salts

The specific features of H-Arg(NO₂)-OBzl p-tosylate salt make it relevant to several areas of academic and industrial research.

Peptide Synthesis: Its primary application is as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. peptide.comchemimpex.com The benzyl ester is a well-established protecting group for the C-terminus, while the nitro group is a classic choice for side-chain protection in Boc (tert-butyloxycarbonyl) chemistry. peptide.com The nitro group is stable under the acidic conditions used to remove the Boc group from the N-terminus but can be removed later using methods like hydrogenolysis or reduction with reagents such as stannous chloride (SnCl₂). nih.govpeptide.com

Fragment Condensation: The stability of the nitro and benzyl protecting groups under certain conditions makes this derivative useful for synthesizing protected peptide fragments. peptide.com These fragments can then be joined together to create larger, more complex proteins.

Nitric Oxide Research: Derivatives of NG-nitro-L-arginine, including the benzyl ester form, are widely used as inhibitors of nitric oxide synthase (NOS) enzymes. cymitquimica.comchemicalbook.commedchemexpress.com By blocking the production of nitric oxide, these compounds serve as critical tools in pharmacological and physiological studies to explore the role of NO in processes like vasodilation, neurotransmission, and inflammation. cymitquimica.commedchemexpress.com

Improved Handling and Stability: The tosylate salt form is particularly advantageous. Amino acid esters are often oils or amorphous solids that are difficult to handle and purify. Forming a salt with a strong acid like p-toluenesulfonic acid often yields a stable, crystalline solid with improved handling characteristics, solubility, and storage stability, which is crucial for consistent results in synthesis. bachem.comcymitquimica.com

Structure

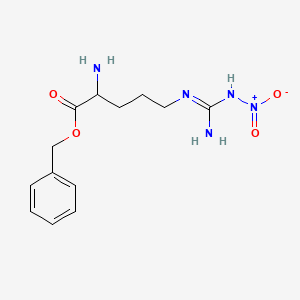

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJFGLZHUIUNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Arg No Obzl P Tosylate Salt

Esterification Reactions for Benzyl (B1604629) Ester Formation

The creation of the benzyl ester moiety is a critical step in the synthesis of H-Arg(NO₂)-OBzl p-tosylate salt. This is typically achieved through acid-catalyzed esterification methods.

Fischer-Speier Esterification and Its Mechanistic Aspects

Fischer-Speier esterification is a classic and direct method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org The reaction for producing amino acid benzyl esters involves treating the amino acid with benzyl alcohol and an acid catalyst, such as p-toluenesulfonic acid, often in a solvent that allows for the removal of water. nih.gov The p-toluenesulfonic acid not only catalyzes the reaction but also forms the tosylate salt of the resulting amino acid ester. nih.gov

The mechanism of Fischer-Speier esterification is a well-understood, multi-step equilibrium process: wikipedia.orgorganic-chemistry.orgvedantu.com

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of arginine. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. wikipedia.orgmdpi.com

Nucleophilic Attack : The nucleophilic oxygen atom of benzyl alcohol attacks the activated carbonyl carbon. wikipedia.org This step results in the formation of a tetrahedral intermediate, also known as an oxonium ion. wikipedia.orgvedantu.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This creates a good leaving group (water). wikipedia.orgorganic-chemistry.org

Elimination of Water : The tetrahedral intermediate eliminates a molecule of water, and subsequent deprotonation of the remaining carbonyl group regenerates the acid catalyst and yields the final benzyl ester product. wikipedia.orgmdpi.com

Because it is an equilibrium reaction, the process can be driven to completion by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed, for example, through azeotropic distillation. organic-chemistry.orgvedantu.com

Optimization of Reaction Conditions for Yield and Stereochemical Control

Optimizing the Fischer-Speier esterification is crucial for maximizing the yield and, most importantly, for maintaining the stereochemical integrity of the amino acid. A significant challenge is the potential for racemization, particularly when using high temperatures required for azeotropic water removal with certain solvents. nih.gov

Key optimization parameters include:

Catalyst Selection : The choice and nature of the acid catalyst are important. While various Brønsted or Lewis acids can be used, studies have shown that for certain amino acid esterifications, sulfuric acid can be more effective than other strong mineral acids like HCl or HNO₃. organic-chemistry.orgacs.org For the synthesis of the p-tosylate salt, p-toluenesulfonic acid is the logical choice as it serves as both the catalyst and the salt-forming agent. nih.gov

Temperature Control : High temperatures can lead to racemization. nih.gov Research on the synthesis of various amino acid benzyl esters has shown that the reaction temperature must be carefully controlled to prevent the loss of enantiomeric purity. nih.gov For instance, an optimal thin-film reaction temperature was found to be around 70°C in one study. acs.org

Water Removal : To shift the reaction equilibrium towards the product side, continuous removal of water is necessary. This is often accomplished by using a Dean-Stark apparatus during reflux. organic-chemistry.org

Stereochemical Purity : The selection of the solvent and the corresponding reaction temperature are the most critical factors for controlling stereochemistry. Solvents that form high-boiling azeotropes with water often require temperatures that induce racemization. nih.gov Therefore, finding a solvent that allows for efficient water removal at a lower temperature is essential for producing enantiomerically pure amino acid esters. nih.gov

Solvent Selection and Its Influence on Reaction Efficiency and Purity

The choice of solvent in the Fischer-Speier esterification of amino acids is not trivial, as it directly impacts reaction efficiency, product purity, and stereochemical outcome. nih.gov Historically, hazardous solvents like benzene, chloroform, and carbon tetrachloride were used. nih.gov While safer alternatives like toluene (B28343) are available, they often require high reflux temperatures that can cause racemization in sensitive amino acids. nih.gov

A study focused on preparing enantiopure amino acid benzyl esters found that 'problematic' amino acids like arginine are not efficiently esterified in non-polar solvents such as cyclohexane (B81311). nih.gov The research explored more polar "green ethers" as alternatives. While cyclopentyl methyl ether (CPME) caused racemization and tert-amyl methyl ether (TAME) decomposed under the acidic conditions, 2-methyltetrahydrofuran (B130290) (Me-THF) proved to be an excellent choice. nih.gov The use of Me-THF allowed for the synthesis of arginine benzyl ester in good yield and, crucially, as an enantiomerically pure product. nih.gov

| Solvent | Observation/Outcome | Reference |

|---|---|---|

| Toluene | Requires high boiling water azeotrope, which can cause racemization. | nih.gov |

| Cyclohexane | Inefficient for the esterification of 'problematic' amino acids like arginine. | nih.gov |

| 2-Methyltetrahydrofuran (Me-THF) | Successful preparation of arginine benzyl ester in good yield and enantiomerically pure form. | nih.gov |

| Cyclopentyl methyl ether (CPME) | Caused racemization. | nih.gov |

| tert-Amyl methyl ether (TAME) | Decomposed under acidic reaction conditions. | nih.gov |

N-Protection Strategies for the Arginine Guanidino Moiety

The side chain of arginine contains a strongly basic guanidino group (pKa ≈ 12.5) that is protonated under most conditions. nih.govmdpi.com This reactive group must be protected during peptide synthesis to prevent unwanted side reactions.

Introduction and Role of the Nω-Nitro Group (NO₂) as a Protecting Group

The Nω-nitro (NO₂) group is a well-established electron-withdrawing group used to protect the guanidino moiety of arginine, particularly in Boc-based solid-phase peptide synthesis. nih.govpeptide.com Its primary function is to decrease the basicity and nucleophilicity of the side chain, thereby preventing it from engaging in undesired reactions during peptide chain elongation. nih.govmdpi.com

A significant advantage of the NO₂ group is its effectiveness in preventing the formation of δ-lactam, a major side reaction that can occur during the activation of the arginine carboxylic acid for coupling. nih.govmdpi.comresearchgate.net Furthermore, arginine derivatives protected with the NO₂ group, such as Fmoc-Arg(NO₂)-OH, have demonstrated high stability in solution over extended periods, which is beneficial for automated synthesis. nih.govresearchgate.net The NO₂ group is stable but can be removed under specific reductive conditions, such as with stannous chloride (SnCl₂) or through hydrogeolysis, often after the peptide chain is fully assembled. nih.govpeptide.com

| Protecting Group | Key Features | Common Deprotection Condition | Reference |

|---|---|---|---|

| Nitro (NO₂) | Prevents δ-lactam formation; very stable. Used in Boc chemistry. | SnCl₂; Catalytic Hydrogenation; Anhydrous HF. | nih.govmdpi.compeptide.com |

| Tosyl (Tos) | Early protecting group with excellent stability. Used in Boc chemistry. | Anhydrous HF; TFMSA. | nih.govcreative-peptides.com |

| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Most widely used in Fmoc chemistry; more labile than Mtr. | TFA-based cocktails. | nih.govmdpi.com |

| Boc (tert-Butoxycarbonyl) | Used as a bis-Boc protection on both Nω and Nω'. | TFA-H₂O (95:5). | mdpi.com |

Orthogonality with Other Protecting Group Schemes in Peptide Synthesis

In peptide synthesis, orthogonality is a critical concept where different classes of protecting groups are used, each of which can be removed by a specific chemical reaction without affecting the others. spbu.ruiris-biotech.de This allows for the selective deprotection of functional groups at various stages of a complex synthesis. peptide.comiris-biotech.de

The Nω-nitro group is part of an orthogonal protection strategy, primarily within the framework of Boc chemistry. peptide.com Its stability to the acidic conditions used to remove other protecting groups is a key feature of its orthogonality. For example, the Nω-nitro group is stable to trifluoromethanesulfonic acid (TFMSA) and hydrogen bromide in acetic acid (HBr/AcOH). peptide.com This stability allows for the selective removal of other protecting groups while the nitro-protected guanidino side chain remains intact, making it highly useful for the synthesis of protected peptide fragments intended for further condensation reactions. peptide.com

Formation of the p-Toluenesulfonate Salt

The conversion of the free base of Nω-nitro-L-arginine benzyl ester into its p-tosylate salt is a pivotal step in its synthesis and purification. This process is driven by the need to obtain a stable, crystalline solid that is easy to handle and purify.

Rationale for Salt Formation to Enhance Crystallinity and Stability

The formation of a salt from a basic compound like an amino acid ester is a widely employed strategy in pharmaceutical and synthetic chemistry to improve its physicochemical properties. unimi.itvulcanchem.com In the case of H-Arg(NO₂)-OBzl, which can be an oil or a difficult-to-crystallize solid in its free base form, converting it to the p-tosylate salt offers several advantages:

Enhanced Crystallinity: The introduction of the rigid and planar p-toluenesulfonate counter-ion promotes the formation of a well-defined crystal lattice. google.com This increased crystallinity makes the compound easier to handle, weigh, and store compared to an amorphous or oily free base.

Improved Stability: The salt form generally exhibits greater stability towards degradation during storage and handling. vulcanchem.comnih.gov The ionic interaction between the protonated amino group of the arginine derivative and the sulfonate anion of the tosylate provides additional stability.

Facilitated Purification: The crystalline nature of the tosylate salt allows for efficient purification through recrystallization. google.com This process can effectively remove impurities that may have formed during the preceding synthetic steps. The formation of the salt can selectively precipitate the desired product, leaving impurities in the solution.

Modulation of Solubility: Salt formation can significantly alter the solubility profile of a compound. While the tosylate salt may have lower solubility in certain organic solvents, facilitating its precipitation, it can exhibit improved aqueous solubility in some cases, which is a desirable property for certain applications.

The selection of p-toluenesulfonic acid as the counter-ion is strategic. It is a strong organic acid, readily available, and its salts are often highly crystalline. nih.gov

Precipitation and Isolation Techniques for Tosylate Salts

The precipitation and isolation of H-Arg(NO₂)-OBzl p-tosylate salt are crucial steps for obtaining a pure product. Common techniques employed include:

Azeotropic Distillation and Precipitation: In the Fischer-Speier esterification method, p-toluenesulfonic acid is used as a catalyst, and the water formed during the reaction is removed azeotropically using a solvent like cyclohexane. unimi.itnih.govresearchgate.net Upon completion of the reaction and cooling, the tosylate salt often precipitates directly from the reaction mixture.

Anti-Solvent Precipitation: A common method to induce precipitation is the addition of a solvent in which the tosylate salt is insoluble (an anti-solvent). unimi.itresearchgate.net After the esterification reaction, the reaction mixture is concentrated, and a non-polar solvent such as diethyl ether or ethyl acetate (B1210297) is added to precipitate the crystalline salt. unimi.itresearchgate.netresearchgate.net

Cooling Crystallization: The solubility of the tosylate salt decreases significantly at lower temperatures. Therefore, cooling the reaction mixture or a saturated solution of the salt can induce crystallization. google.com

Isolation: Once precipitation is complete, the solid product is isolated from the liquid phase. Filtration is the most common technique used to collect the crystalline salt. google.com The collected solid is then typically washed with a small amount of a suitable solvent (often the anti-solvent used for precipitation) to remove any residual impurities. Finally, the salt is dried under vacuum to remove any remaining solvent. google.com

The choice of solvent and precipitation method can influence the crystal form (polymorph) of the salt, which in turn can affect its physical properties.

Alternative Synthetic Routes and Their Comparative Analysis

The most prevalent method for synthesizing amino acid benzyl ester p-tosylate salts is the Fischer-Speier esterification. However, variations in reaction conditions and alternative methods have been explored to improve efficiency, safety, and product purity.

The direct esterification of Nω-nitro-L-arginine with benzyl alcohol in the presence of p-toluenesulfonic acid is the most common route. nih.govresearchgate.net This reaction is typically carried out in a solvent that forms an azeotrope with water, such as benzene, toluene, or more recently, greener solvents like cyclohexane and 2-methyltetrahydrofuran (Me-THF). unimi.itnih.govresearchgate.net

Comparative Analysis of Solvents in Fischer-Speier Esterification:

| Solvent | Reaction Conditions | Advantages | Disadvantages | Yield | Reference |

| Benzene/Toluene | Reflux, azeotropic removal of water | Effective water removal | Hazardous, potential for racemization at high temperatures | Good | nih.govresearchgate.net |

| Cyclohexane | Reflux, azeotropic removal of water | Safer alternative, lower boiling point reduces racemization | Less efficient for some "problematic" amino acids | Good to Excellent | unimi.itnih.govresearchgate.net |

| 2-Methyltetrahydrofuran (Me-THF) | Reflux, azeotropic removal of water | Green solvent, effective for arginine derivatives | May require specific work-up | Good | nih.govresearchgate.net |

Microwave-Assisted Synthesis:

An alternative to conventional heating is the use of microwave irradiation to accelerate the esterification reaction. researchgate.netwiley-vch.de

Method: A mixture of the amino acid, benzyl alcohol, and p-toluenesulfonic acid is exposed to microwave irradiation for a short period. wiley-vch.de

Advantages: This method offers a significant reduction in reaction time, often from several hours to a few minutes. researchgate.netwiley-vch.de

Comparative Analysis: While providing a much faster synthesis, the scalability of microwave-assisted synthesis for industrial production can be a limitation. The yields are generally reported to be good, and the purity is comparable to conventionally heated methods. researchgate.net For instance, the synthesis of various amino acid benzyl ester p-tosylates under microwave irradiation was completed in 50-60 seconds with good yields. wiley-vch.de

Synthesis from Protected Arginine Derivatives:

An alternative strategy involves starting with a pre-protected arginine derivative, where the α-amino group is protected (e.g., with a Boc or Z group). The carboxyl group is then esterified with benzyl alcohol, followed by the deprotection of the α-amino group and subsequent formation of the p-tosylate salt. This multi-step approach can sometimes offer better control over side reactions but is generally longer and less atom-economical than the direct Fischer-Speier esterification. The choice of protecting groups must be orthogonal to the conditions required for esterification and salt formation. uoa.gr

Application of H Arg No Obzl P Tosylate Salt in Advanced Chemical Synthesis

Role as a Carboxyl-Protected Amino Acid Building Block in Peptide Synthesis

In peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. H-Arg(NO₂)-OBzl p-tosylate salt serves as a key building block where the carboxylic acid group of arginine is masked as a benzyl (B1604629) ester. This protection is crucial to prevent the carboxyl group from reacting during the coupling of the amino acid's α-amino group to the growing peptide chain. nih.govgcwgandhinagar.com

The benzyl ester provides a stable yet removable protection for the carboxyl terminus. organic-chemistry.org The Nω-nitro group, in turn, deactivates the highly basic guanidino group of the arginine side chain, preventing it from interfering with the coupling reactions or causing other side reactions. nih.govnih.govresearchgate.net The p-tosylate salt form enhances the compound's stability and handling properties, making it a reliable reagent in synthetic protocols. cymitquimica.com

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique where a peptide is assembled sequentially while one end is anchored to a solid support. H-Arg(NO₂)-OBzl p-tosylate salt can be effectively integrated into SPPS workflows. In a typical Fmoc-based SPPS strategy, the free α-amino group of the resin-bound peptide is deprotected, and the next amino acid, in this case, a protected arginine derivative, is introduced.

While H-Arg(NO₂)-OBzl p-tosylate salt has its carboxyl group protected, for SPPS, an Nα-protected version (e.g., Fmoc-Arg(NO₂)-OH) is typically used for coupling to the free amine of the peptide-resin. The principles of side-chain and carboxyl protection embodied in H-Arg(NO₂)-OBzl p-tosylate salt are fundamental to the building blocks used in SPPS. iris-biotech.degoogle.com The use of the nitro group for side-chain protection in SPPS has been revisited and shown to be effective in preventing δ-lactam formation, a common side reaction with arginine. nih.govnih.govresearchgate.net

Integration into Liquid-Phase Peptide Synthesis (LPPS) Methodologies

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, involves the synthesis of peptides in a solution. This method offers flexibility in purification of intermediates and can be advantageous for large-scale synthesis. oup.comgreyhoundchrom.com H-Arg(NO₂)-OBzl p-tosylate salt is well-suited for LPPS. oup.comekb.eg

In LPPS, the protected amino acid, H-Arg(NO₂)-OBzl p-tosylate salt, can be coupled with an N-protected peptide fragment. The benzyl ester protecting the carboxyl group ensures that the C-terminus of the arginine derivative does not react with other molecules in the solution. gcwgandhinagar.com A notable example is the "hold-in-solution" method, where growing peptides are maintained in an organic layer throughout the synthesis, and intermediates are not isolated, thus speeding up the process. oup.com For instance, a protected angiotensin II was synthesized using Z-Asp(OBzl)-Arg(NO₂)-Val-Tyr(Bzl)-Ile-His(Bzl)-Pro-Phe-OBzl, demonstrating the utility of Nω-nitro and benzyl ester protection in a liquid-phase context. oup.com

Challenges and Considerations in Peptide Coupling Utilizing H-Arg(NO₂)-OBzl p-Tosylate Salt

A significant challenge during peptide bond formation is the risk of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. This is particularly a concern when coupling Nα-protected amino acids. To minimize racemization, various coupling reagents and additives are employed. google.comgoogle.comluxembourg-bio.com

Common strategies include the use of carbodiimides like DCC or DIC in combination with auxiliary nucleophiles such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). google.comgoogle.com These additives react with the activated amino acid to form an active ester that is less prone to racemization. luxembourg-bio.com In the synthesis of the dipeptide kyotorphin (B1673678) (Tyr-Arg), the coupling reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) was found to be highly effective in preventing racemization during the formation of the amide bond between tyrosine and arginine. luxembourg-bio.com For the synthesis of cetrorelix, using HATU as a coupling agent with HOBt or HOAt as an additive effectively minimized the racemization of L-arginine to below 0.5%. nih.gov

The side chain of arginine, with its guanidino group, is susceptible to an intramolecular cyclization reaction during the activation of its carboxyl group, leading to the formation of an inactive δ-lactam. rsc.orgrsc.org This side reaction consumes the activated arginine, leading to lower coupling efficiency and the formation of deletion peptides. rsc.org

The use of the Nω-nitro protecting group on the arginine side chain, as in H-Arg(NO₂)-OBzl p-tosylate salt, has been shown to effectively prevent the formation of δ-lactam. nih.govnih.govresearchgate.net Studies have demonstrated that Fmoc-Arg(NO₂)-OH shows a significantly lower tendency for δ-lactam formation compared to other protected arginine derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)₂-OH. nih.gov This makes the nitro-protected arginine a more reliable building block for incorporating arginine into peptide sequences, especially in challenging couplings. nih.govresearchgate.net

Deprotection Strategies for the Benzyl Ester and Nω-Nitro Group

After the peptide chain has been fully assembled, the protecting groups must be removed to yield the final, active peptide. The deprotection of the benzyl ester and the Nω-nitro group requires specific chemical conditions.

The benzyl ester (OBzl) is typically removed by catalytic hydrogenation. organic-chemistry.orgresearchgate.net This is often achieved using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source like hydrogen gas or a hydrogen donor such as 1,4-cyclohexadiene. researchgate.net This method is generally mild and does not affect many other functional groups, although it is not suitable for peptides containing sulfur or other reducible groups. researchgate.net Alternatively, strong acids can cleave benzyl ethers, but this is less common for benzyl esters due to the harsh conditions required. organic-chemistry.org Nickel boride has also been reported as a reagent for the chemoselective cleavage of benzyl esters. researchgate.netcolab.ws

The removal of the Nω-nitro group from the arginine side chain is a more challenging step. researchgate.net While catalytic hydrogenation can also reduce the nitro group, it often requires high pressure, elevated temperatures, or long reaction times. researchgate.netresearchgate.net A more recent and milder method involves the use of tin(II) chloride (SnCl₂) in an acidic medium, which can be performed while the peptide is still attached to the resin in SPPS. nih.govnih.govresearchgate.net Another approach utilizes sodium borohydride (B1222165) (NaBH₄) in the presence of a metal ion catalyst under "open-vessel" conditions, offering an orthogonal deprotection scheme when benzyloxycarbonyl (Z) protecting groups are present. researchgate.net

Catalytic Hydrogenation for Benzyl Ester Cleavage

Catalytic hydrogenation is a widely employed method for the deprotection of benzyl esters in peptide synthesis. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl group, yielding a free carboxylic acid.

In the context of H-Arg(NO₂)-OBzl p-tosylate salt and related peptide intermediates, catalytic hydrogenation can be utilized to selectively remove the benzyl ester. For instance, the cleavage of the Z-group (benzyloxycarbonyl), which is structurally similar to a benzyl ester, is efficiently achieved by catalytic hydrogenation. jku.at This method is also applicable to the deprotection of N-benzyloxycarbonyl derivatives of amino acids, resulting in the formation of a free amino acid, benzyl alcohol, and carbon dioxide. actanaturae.ru

The process can be carried out under various conditions. For example, Nδ,Nω-bis(alkyloxycarbonyl)-Nα-carbobenzyloxy-L-arginines can be converted to their corresponding deprotected forms by hydrogenation using a carbon catalyst in an ethanol (B145695) solution under a hydrogen atmosphere. researchgate.net In some procedures, a mixture of formic acid and NMM (N-methylmorpholine) can serve as the hydride donor in the presence of a Pd/C catalyst for the removal of both Z- and benzyl ester protecting groups. jku.at

It is important to note that while catalytic hydrogenation is effective for benzyl ester cleavage, it can also lead to the reduction of the Nω-nitro group, a reaction that is sometimes desired and at other times needs to be avoided through careful selection of catalysts and reaction conditions.

Table 1: Conditions for Catalytic Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Protecting Group Cleaved | Reference |

|---|---|---|---|---|

| Palladium on carbon (Pd/C) | Hydrogen gas | Ethanol | Nα-carbobenzyloxy | researchgate.net |

| Palladium on carbon (Pd/C) | Formic acid/NMM | Ethyl Acetate (B1210297) | Z-group, Benzyl ester | jku.at |

| Platinum(IV) oxide (PtO₂) or Raney nickel | Hydrogen gas | Not specified | Aliphatic nitro groups | wikipedia.org |

Chemical Methods for Nω-Nitro Group Removal

The selective removal of the Nω-nitro group from arginine derivatives is a significant step in peptide synthesis. While catalytic hydrogenation can achieve this, several chemical methods offer alternative routes, which can be particularly useful when other protecting groups sensitive to hydrogenation are present in the molecule.

One common method involves the use of reducing agents. The reduction of nitro groups to amines can be accomplished using easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.com For example, tin(II) chloride (SnCl₂) has been effectively used for the removal of the nitro group. nih.gov A solution of SnCl₂ with phenol (B47542) in 2-MeTHF (2-methyltetrahydrofuran) and aqueous HCl has been shown to successfully deprotect the nitro group from a peptide resin. nih.gov

Another approach involves the use of sodium borohydride (NaBH₄) in the presence of a metal ion catalyst. researchgate.net This method is advantageous as it can be performed under simple, "open-vessel" conditions and has been shown to be orthogonal to the benzyloxycarbonyl-protecting group, meaning it selectively removes the nitro group without affecting the Z-group. researchgate.net Copper(II) acetylacetonate (B107027) has been identified as an effective catalyst for this reduction. researchgate.net

Acidic conditions can also be employed for the removal of the nitro group, although this can sometimes lead to side reactions. Strong acids are generally required for the deprotection of Nω-nitro-arginine. researchgate.net However, acidolytic cleavage can sometimes lead to the destruction of nitroarginine (B1678959) residues. actanaturae.ru

Table 2: Chemical Reagents for Nω-Nitro Group Removal

| Reagent | Catalyst/Conditions | Protecting Group Removed | Reference |

|---|---|---|---|

| Tin(II) chloride (SnCl₂) | Phenol, 2-MeTHF, aq. HCl, 55°C | Nω-nitro | nih.gov |

| Sodium borohydride (NaBH₄) | Copper(II) acetylacetonate | Nω-nitro | researchgate.net |

| Iron (Fe), Tin (Sn), or Zinc (Zn) | Hydrochloric acid (HCl) | Nitro groups | masterorganicchemistry.com |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination and purity evaluation of H-Arg(NO₂)-OBzl p-tosylate salt. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and integration values of the protons provide a wealth of information. The aromatic protons of the benzyl (B1604629) and tosylate groups typically appear in the downfield region (around 7.0-8.0 ppm). The protons of the arginine backbone, including the α-proton and the side-chain methylene (B1212753) protons, resonate at characteristic chemical shifts. The methyl protons of the tosylate group are readily identifiable as a singlet at approximately 2.3 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The distinct chemical shifts of the carbonyl carbon of the benzyl ester, the aromatic carbons, and the aliphatic carbons of the arginine side chain and tosylate group confirm the presence of all constituent parts of the molecule. The purity of the sample can be assessed by the absence of signals corresponding to impurities. Modern NMR techniques, including 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, solidifying the structural assignment. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Ranges for H-Arg(NO₂)-OBzl p-tosylate salt

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzyl Aromatic Protons | 7.2 - 7.5 | 127 - 136 |

| Tosylate Aromatic Protons | 7.1 - 7.8 | 125 - 142 |

| Arginine α-Proton | ~4.0 | ~54 |

| Arginine Side-Chain Protons | 1.5 - 3.3 | 24 - 40 |

| Benzyl Methylene Protons | ~5.2 | ~67 |

| Tosylate Methyl Protons | ~2.3 | ~21 |

| Ester Carbonyl Carbon | - | ~170 |

| Guanidino Carbon | - | ~158 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and probing the fragmentation pattern of H-Arg(NO₂)-OBzl p-tosylate salt. vulcanchem.com The nominal molecular weight of the salt is 481.52 g/mol . chemicalbook.com

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques used for analyzing such non-volatile, thermally labile compounds. In positive ion mode ESI-MS, the molecule typically protonates to yield the [M+H]⁺ ion, where 'M' is the intact salt. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting product ions provide valuable structural information. For H-Arg(NO₂)-OBzl p-tosylate salt, characteristic fragmentation patterns would include the loss of the tosylate group, the benzyl group, and fragments corresponding to the arginine side chain. This detailed fragmentation analysis serves as a robust confirmation of the compound's structure. ucl.ac.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the various functional groups present in H-Arg(NO₂)-OBzl p-tosylate salt.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Key characteristic absorption bands for H-Arg(NO₂)-OBzl p-tosylate salt include:

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the primary amine and guanidino groups.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

C=O stretching: A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the benzyl ester carbonyl group.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are typically observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

S=O stretching: Strong absorptions for the sulfonate group of the tosylate are found in the 1120-1220 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For H-Arg(NO₂)-OBzl p-tosylate salt, Raman spectroscopy can be useful for observing the aromatic ring vibrations of the benzyl and tosylate groups, as well as the C-S bond of the tosylate.

Chromatographic Methods for Purity and Stereochemical Integrity Assessment

Chromatographic techniques are essential for assessing the purity and, critically, the stereochemical integrity of H-Arg(NO₂)-OBzl p-tosylate salt.

Since H-Arg(NO₂)-OBzl p-tosylate salt is derived from the chiral amino acid L-arginine, it is crucial to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the compound. By comparing the retention time of the sample to that of a racemic standard, the enantiomeric excess (% ee) can be accurately determined. Purity levels of greater than 98.0% are often reported for this compound using HPLC. ruifuchemical.com

Table 2: Example of Chiral HPLC Data for H-Arg(NO₂)-OBzl p-tosylate salt

| Enantiomer | Retention Time (min) | Peak Area (%) |

| L-enantiomer (desired) | 12.5 | >99.0 |

| D-enantiomer (impurity) | 15.2 | <1.0 |

Note: Retention times are hypothetical and depend on the specific column and mobile phase used.

While Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile compounds like H-Arg(NO₂)-OBzl p-tosylate salt without derivatization, it can be employed to monitor the presence of volatile starting materials or byproducts during its synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of the synthesis of H-Arg(NO₂)-OBzl p-tosylate salt. ucl.ac.uk By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized. The retention factor (Rf) value of the product spot can be compared to that of a pure standard to confirm its identity. TLC is an invaluable tool for determining the optimal reaction time and for preliminary purity assessment before more quantitative methods like HPLC are employed.

Theoretical and Computational Investigations of H Arg No Obzl P Tosylate Salt

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in exploring the electronic landscape of molecules like H-Arg(NO)-OBzl p-tosylate salt. pcbiochemres.com Such studies provide detailed information about orbital energies, charge distribution, and the nature of chemical bonds, which are fundamental to understanding the molecule's reactivity and stability.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. pcbiochemres.commdpi.com A smaller gap generally implies higher reactivity. For N-nitrosoarginine derivatives, these calculations can help predict the most likely sites for nucleophilic or electrophilic attack.

Table 1: Key Electronic Properties Investigated via Quantum Chemical Methods

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons; higher energy indicates greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; lower energy indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. pcbiochemres.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. pcbiochemres.com |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and donor-acceptor interactions within the molecule. | Elucidates hyperconjugation and resonance effects, providing insight into bond strengths and electronic delocalization. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure and conformational dynamics. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface and simulate the molecule's behavior over time. nih.govresearchgate.net

MD simulations can model the molecule in various environments, such as in aqueous solution, to understand how solvent interactions influence its shape and stability. semanticscholar.org These simulations track the motions of atoms over time, providing insights into stable conformations, the flexibility of different parts of the molecule (e.g., the arginine side chain, the benzyl (B1604629) group), and the dynamics of interactions between the cationic arginine derivative and the p-tosylate anion. Key metrics such as the root-mean-square deviation (RMSD) are used to assess the stability of the simulated system over the simulation period. researchgate.net

For arginine-containing molecules, MD simulations have been used to study their tendency to self-associate or interact with other molecules. nih.gov Such studies reveal that arginine residues can be pivotal in forming intermolecular contacts. nih.govrsc.org In the case of this compound, simulations could elucidate how the nitroso group and the bulky protecting groups affect the accessibility of the guanidinium (B1211019) group and its interaction patterns.

Table 2: Parameters from Molecular Dynamics (MD) Simulations

| Parameter | Description | Application |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures over time. | Assesses the structural stability of the molecule during the simulation. A stable RMSD indicates the system has reached equilibrium. researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Identifies flexible and rigid regions within the molecule. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Indicates conformational changes such as unfolding or folding. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. | Characterizes the structure of the solvent around the molecule and specific intermolecular interactions (e.g., between the cation and anion). |

Computational Modeling of Reaction Mechanisms in Synthesis and Deprotection

Computational chemistry offers a robust framework for investigating the mechanisms of chemical reactions, providing insights that can guide synthetic and deprotection strategies. rsc.org For this compound, this involves modeling the nitrosation of the precursor, H-Arg-OBzl, and the subsequent removal of the benzyl (OBzl) protecting group.

Synthesis: The synthesis likely involves the reaction of the guanidino group of an arginine benzyl ester derivative with a nitrosating agent. Quantum chemical calculations can be used to model the reaction pathway, identifying the transition state structures and calculating the activation energy barriers. This helps to understand the reaction kinetics and the factors influencing the yield and selectivity of the nitrosation process. Studies on related C-nitroso species highlight the utility of in silico chemistry to rationalize complex reaction pathways and guide chemists toward optimal conditions. rsc.org

Deprotection: The removal of the benzyl ester is typically achieved through hydrogenolysis. Computational models can simulate this catalytic process, exploring the interaction of the molecule with the catalyst surface and the energetics of the C-O bond cleavage. Understanding the deprotection mechanism at a molecular level can help in optimizing reaction conditions to avoid side reactions, such as the reduction of the nitroso group.

Table 3: Computational Approaches to Reaction Mechanism Studies

| Reaction Step | Computational Method | Information Gained |

|---|---|---|

| Nitrosation of Arginine Precursor | Transition State Theory, DFT Calculations | Identification of transition state geometry, calculation of activation energy, determination of reaction thermodynamics (exothermic/endothermic). |

| Benzyl Ester Deprotection (Hydrogenolysis) | DFT, Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling substrate-catalyst interactions, calculating energy barriers for bond cleavage, predicting potential side products. |

| Solvent Effects | Polarizable Continuum Models (PCM), Explicit Solvent MD | Assessing the influence of the solvent on reaction rates and transition state stabilization. |

Theoretical Investigations into the Chemical Reactivity and Stability of the Nitroso Group

The N-nitroso group is the key functional moiety in this compound, and its reactivity and stability are of primary interest. Theoretical studies on related organonitroso compounds provide a framework for understanding its behavior. wikipedia.org Organonitroso compounds are often sensitive to heat and light, and their stability is dictated by both steric and electronic factors. wikipedia.orgnih.gov

The N–N bond dissociation energy in N-nitrosamines is relatively low, making them susceptible to decomposition. wikipedia.org Computational studies on N-nitrosoamides have shown that the thermal stability is systematically affected by the electronic nature of substituents. nih.gov Electron-withdrawing groups tend to increase thermal stability, whereas electron-releasing groups decrease it. nih.gov Furthermore, stability is influenced by solvent polarity; an increase in solvent polarity can lead to increased lability of the nitrosoamide. nih.gov

Theoretical models can also predict the reactivity of the nitroso group. C-nitroso species, for example, are known to be ambiphilic, meaning they can react with both nucleophiles and electrophiles. rsc.org DFT calculations can be used to probe the frontier molecular orbitals to rationalize this dual reactivity. For this compound, computational analysis can predict its susceptibility to denitrosation, rearrangement, or other degradation pathways under various conditions.

Table 4: Factors Influencing N-Nitroso Group Stability (Based on Analogous Compounds)

| Factor | Effect on Stability | Theoretical Rationale |

|---|---|---|

| Electron-Withdrawing Substituents | Increase stability | Stabilize the N-N bond by reducing electron density, making decomposition less favorable. nih.gov |

| Electron-Releasing Substituents | Decrease stability | Destabilize the N-N bond, promoting decomposition through a transition state with positive charge development. nih.gov |

| Steric Hindrance | Can increase stability | Bulky groups near the nitroso moiety can sterically shield it from attack or prevent conformational changes required for decomposition. |

| Solvent Polarity | Can decrease stability | Polar solvents may stabilize charged intermediates or transition states in the decomposition pathway, thus accelerating the reaction. nih.gov |

Structure-Reactivity Relationships within N-Nitrosoarginine Derivatives

Structure-reactivity relationships (SRRs) aim to connect a molecule's chemical structure with its reactivity or biological activity. scribd.com For N-nitrosoarginine derivatives, computational methods are essential for developing quantitative structure-activity relationship (QSAR) models. nih.gov These models use calculated molecular descriptors to predict the properties of new, unsynthesized compounds. mdpi.com

QSAR studies on related molecules, such as nitric oxide synthase (NOS) inhibitors, have identified key physicochemical properties that govern their activity. nih.gov These often include:

Hydrophobicity: The lipophilic/hydrophilic balance of the molecule, which affects its transport and interaction with biological targets.

Electronic Parameters: Descriptors related to charge distribution, dipole moment, and orbital energies that influence electrostatic interactions and chemical reactivity.

Steric Descriptors: Parameters like molar refractivity or molecular volume that describe the size and shape of the molecule, which are crucial for fitting into an active site. nih.gov

By calculating these descriptors for a series of N-nitrosoarginine derivatives and correlating them with experimentally measured reactivity (e.g., rate of NO release, inhibition constants), a predictive QSAR model can be built. This in silico approach accelerates the design of new derivatives with desired properties by prioritizing the synthesis of the most promising candidates. rsc.orgnih.gov

Table 5: Common Descriptors in QSAR Models for Related Compounds

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Govern the molecule's ability to participate in electrostatic interactions and chemical reactions. nih.gov |

| Steric | Molar Refractivity (CMR), Molecular Volume, Surface Area | Relate to the molecule's size and shape, influencing steric hindrance and binding affinity. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Describes the molecule's solubility and ability to cross biological membranes, affecting bioavailability and target engagement. |

| Topological | Connectivity Indices | Numerical representation of the molecular structure, encoding information about size, shape, and branching. |

Future Research Directions and Potential Methodological Advancements

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. researchgate.net For arginine derivatives like H-Arg(NO2)-OBzl p-tosylate salt, future research is expected to focus on developing more sustainable and environmentally friendly synthetic routes. researchgate.netresearchgate.net This includes the use of greener solvents, biocatalysis, and processes that are more atom-economical. researchgate.netresearchgate.net

Current research highlights the potential of using biocatalysts, such as enzymes like papain, for the synthesis of arginine-based surfactants, a process that can be more sustainable than traditional chemical methods. nih.gov The use of reusable catalysts, such as L-arginine-functionalized magnetite nanoparticles, also represents a significant step towards greener synthesis of arginine derivatives. benthamdirect.com These approaches often result in high yields and allow for simpler, more environmentally friendly purification processes using water and ethanol (B145695). nih.gov The application of such green methodologies to the synthesis of H-Arg(NO2)-OBzl p-tosylate salt could lead to more sustainable production pathways. researchgate.netresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Arginine Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Catalysts | Often uses heavy metal or toxic catalysts | Employs biocatalysts or reusable nanocatalysts nih.govbenthamdirect.com |

| Solvents | Frequently relies on hazardous organic solvents | Utilizes water, ethanol, or solvent-free conditions researchgate.netnih.gov |

| Byproducts | Can generate significant toxic waste | Aims for minimal and non-toxic byproducts researchgate.net |

| Efficiency | May require multiple complex steps | Can offer high yields in fewer steps nih.gov |

Exploration of Novel Protecting Group Strategies for Arginine Guanidino Moieties

The protection of the guanidino group in arginine is a critical aspect of peptide synthesis to prevent unwanted side reactions. creative-peptides.comrsc.org While the nitro (NO2) group in H-Arg(NO2)-OBzl p-tosylate salt serves this purpose, research is ongoing to develop new protecting groups with improved characteristics. creative-peptides.commdpi.com The ideal protecting group should be stable under a wide range of reaction conditions and easily removable when desired. scispace.com

Recent studies have revisited the use of the NO2 group, highlighting its effectiveness in preventing δ-lactam formation, a major side reaction during arginine incorporation in solid-phase peptide synthesis (SPPS). mdpi.com Furthermore, advancements in the removal of the NO2 group using reagents like SnCl2 under mild acidic conditions or through sonochemistry are making it a more attractive option. mdpi.com

Other novel protecting groups for the arginine side chain include the 1,2-dimethylindole-3-sulfonyl (MIS) group, which is more acid-labile than commonly used groups like Pmc and Pbf. rsc.org The development of t-butyl-based acid-labile protecting groups, such as bis(o-t-butoxycarbonyltetrachlorobenzoyl), also offers new strategies for arginine protection. rsc.org

Application of Machine Learning and Artificial Intelligence in Reaction Optimization

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for optimizing chemical reactions and accelerating the discovery of new molecules. acs.orgnih.gov In the context of peptide synthesis involving H-Arg(NO2)-OBzl p-tosylate salt, ML algorithms can be trained on large datasets of reaction parameters to predict outcomes such as yield and purity. nih.govacs.org

Deep learning models have been successfully applied to predict and optimize fast-flow peptide synthesis, demonstrating the potential to minimize aggregation and improve deprotection efficiency. nih.govacs.orgmit.edu These computational approaches can analyze the vast number of possible reaction conditions to identify the most efficient protocols, which would be challenging and time-consuming to determine through traditional experimentation. acs.org By applying ML to the synthesis steps involving H-Arg(NO2)-OBzl p-tosylate salt, it may be possible to enhance reaction yields and reduce the formation of impurities. acs.org

Table 2: Potential Applications of Machine Learning in Peptide Synthesis

| Application Area | Description | Potential Benefit |

| Reaction Condition Optimization | Predicting optimal temperature, time, and reagent concentrations. | Increased yield and purity, reduced waste. nih.govacs.org |

| Predictive Synthesis | Forecasting the outcome of a synthesis before it is performed. | Time and resource savings. acs.org |

| "Difficult Peptide" Optimization | Identifying modifications to peptide sequences to improve synthesis. | Enhanced success rate for complex peptides. nih.gov |

| Catalyst Design | Guiding the development of new, more effective peptide catalysts. | Discovery of novel and more efficient catalysts. acs.org |

Advanced In-Situ Analytical Techniques for Real-Time Process Monitoring

The ability to monitor chemical reactions in real-time is crucial for process control and optimization. researchgate.net For syntheses involving H-Arg(NO2)-OBzl p-tosylate salt, advanced in-situ analytical techniques can provide valuable insights into reaction kinetics and intermediate formation. researchgate.net

Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be adapted for monitoring solid-phase peptide synthesis. researchgate.net These non-destructive methods allow for the analysis of the reaction as it occurs on the solid support, providing immediate feedback. researchgate.net Furthermore, methods like in-situ ink-jet microdispensing for creating peptide microarrays enable high-throughput screening of biomolecular interactions. nih.gov The development of liquid matrix-assisted laser desorption/ionization (MALDI) matrices allows for the in-situ concentration and detection of peptides, enhancing the sensitivity of mass spectrometry analysis. acs.org

Spectroscopic investigations, including FTIR, UV-VIS, and NMR, combined with computational methods like Density Functional Theory (DFT), can provide a detailed understanding of the molecular structure and properties of nitroarginine (B1678959) derivatives. researchgate.netdntb.gov.uafarmaciajournal.com

Design and Synthesis of Derivatives for Specific Chemical Probes

Arginine and its derivatives are valuable for creating chemical probes to study biological processes. chemrxiv.orgresearchgate.net The unique properties of the guanidino group make it a key feature in molecular recognition and interaction. chemrxiv.orgresearchgate.net H-Arg(NO2)-OBzl p-tosylate salt can serve as a precursor for the synthesis of specialized chemical probes.

For instance, selectively labeled arginine derivatives with isotopes like 13C, 2H, and 15N are used in NMR spectroscopy to probe protein conformation and interactions. chemrxiv.orgresearchgate.net The synthesis of fluorescent probes based on arginine allows for the sensitive and selective detection of this amino acid and its enantiomers. nih.govrsc.org Research is also focused on developing chemical probes for the detection of citrulline, a post-translationally modified form of arginine, which is implicated in various autoimmune diseases. morressier.com The synthesis of novel arginine derivatives with specific functionalities will continue to be a significant area of research, enabling a deeper understanding of biological systems. farmaciajournal.com

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| H-Arg(NO2)-OBzl p-tosylate salt | Nω-Nitro-L-arginine benzyl (B1604629) ester p-toluenesulfonate salt ruifuchemical.com |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| MIS | 1,2-dimethylindole-3-sulfonyl rsc.org |

| SnCl2 | Tin(II) chloride |

| IR | Infrared |

| NMR | Nuclear Magnetic Resonance |

| UV-VIS | Ultraviolet-Visible |

| FTIR | Fourier-Transform Infrared |

| DFT | Density Functional Theory |

| MALDI | Matrix-Assisted Laser Desorption/Ionization |

| SPPS | Solid-Phase Peptide Synthesis |

| NO2 | Nitro |

| 13C | Carbon-13 |

| 2H | Deuterium |

| 15N | Nitrogen-15 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Arg(NO)-OBzl p-tosylate salt, and how can purity be validated?

- Synthesis Protocol : Solid-phase peptide synthesis (SPPS) is commonly employed, with nitration (NO₂) introduced via post-synthetic modification of the arginine side chain. The benzyl ester (OBzl) and p-tosylate groups are typically added to protect reactive sites during synthesis .

- Purity Validation : Use reversed-phase HPLC (RP-HPLC) with a C18 column and UV detection at 214 nm. Confirm molecular identity via high-resolution mass spectrometry (HRMS) and structural integrity via H/C NMR (e.g., aromatic protons of the p-tosylate group appear at δ 7.1–7.3 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the benzyl ester or oxidation of the nitro group. Desiccate to avoid moisture absorption .

- Handling Precautions : Use anhydrous solvents (e.g., DMF, DCM) during dissolution. Monitor for decomposition via TLC (silica gel, mobile phase: chloroform/methanol/acetic acid = 90:8:2) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity of H-Arg(NO)-OBzl p-tosylate in peptide coupling reactions?

- Root Cause Analysis : Discrepancies often arise from variations in coupling agents (e.g., HATU vs. DCC) or base selection (DIEA vs. NMM). For example, HATU improves coupling efficiency of sterically hindered nitro-arginine derivatives by 20–30% compared to DCC .

- Mitigation Approach : Conduct kinetic studies using F NMR (if fluorinated tags are present) to monitor real-time reaction progress and optimize molar ratios of reagents .

Q. How can the nitro group (NO₂) in H-Arg(NO)-OBzl p-tosylate influence its role as a precursor in nitric oxide (NO) release studies?

- Mechanistic Insight : The nitro group serves as a latent NO donor under reductive conditions (e.g., via enzymatic reduction by NADPH oxidases). Design experiments with controlled reducing agents (e.g., sodium dithionite) and quantify NO release via chemiluminescence or Griess assay .

- Data Interpretation : Correlate NO release kinetics with pH and temperature. For instance, NO generation peaks at pH 5.5–6.5, aligning with lysosomal environments in cellular studies .

Q. What analytical challenges arise when characterizing H-Arg(NO)-OBzl p-tosylate in complex biological matrices, and how can they be addressed?

- Challenge : Signal interference from endogenous biomolecules (e.g., proteins) in LC-MS/MS analysis.

- Solution : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) for sample cleanup. Optimize ionization parameters (ESI+ mode, capillary voltage = 3.5 kV) to enhance detection sensitivity .

Methodological Frameworks

Q. How to design a stability study for H-Arg(NO)-OBzl p-tosylate under varying pH and temperature conditions?

- Experimental Design :

- Variables : pH (2.0, 5.0, 7.4), temperature (4°C, 25°C, 37°C).

- Assays : Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Use Arrhenius kinetics to predict shelf-life .

Q. What statistical approaches are suitable for analyzing dose-response data involving H-Arg(NO)-OBzl p-tosylate in cellular assays?

- Analysis Workflow :

- Fit data to a four-parameter logistic model (IC₃₀/EC₅₀ calculations).

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., varying concentrations or treatment durations) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the cytotoxicity of H-Arg(NO)-OBzl p-tosylate in different cell lines?

- Hypothesis Testing :

- Variable 1 : Cell permeability differences (e.g., endothelial vs. epithelial cells). Use fluorescently labeled derivatives (e.g., FITC-conjugated) to quantify uptake via flow cytometry .

- Variable 2 : Metabolic activity (e.g., expression of nitroreductases). Perform RNA-seq or Western blotting to correlate cytotoxicity with enzyme levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.